1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene core substituted with a fluoro group at the 1-position and a trifluoromethoxyphenyl group at the 8-position
Preparation Methods
The synthesis of 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure, making it suitable for industrial-scale production.
Chemical Reactions Analysis
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluoro and trifluoromethoxy groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Comparison with Similar Compounds
1-Fluoro-8-(4-(trifluoromethoxy)phenyl)naphthalene can be compared with other similar compounds such as:
- 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene
- 4-(trifluoromethyl)phenol
These compounds share similar structural features but differ in their specific substituents and positions on the naphthalene ring. The unique combination of fluoro and trifluoromethoxy groups in this compound gives it distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C17H10F4O |
---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
1-fluoro-8-[4-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)22-17(19,20)21/h1-10H |
InChI Key |
JTTWEYOSXLZUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)OC(F)(F)F)C(=CC=C2)F |
Origin of Product |
United States |
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